![molecular formula C19H22N2O3 B8473506 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate](/img/structure/B8473506.png)
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorenylmethyl ester group, which is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(2-amino-ethoxy)-ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The fluorenylmethyl ester group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-amino-ethoxy)-ethyl]-carbamic acid benzyl ester
- [2-(2-amino-ethoxy)-ethyl]-carbamic acid tert-butyl ester
- [2-(2-amino-ethoxy)-ethyl]-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate is unique due to the presence of the fluorenylmethyl ester group. This group provides enhanced stability and specific reactivity, making it particularly useful in synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) |
InChI Key |
STVKKYSKVNCQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN |
Origin of Product |
United States |
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